REACTION_CXSMILES
|
CO[CH:3]([O:10][CH3:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[SH:12][CH2:13]CCO>C1COCC1.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]>[C:4]1([CH:3]2[S:12][CH2:13][CH2:11][O:10]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
SCCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven-dried 250 mL flask fitted with a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under nitrogen for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with saturated NaHCO3 (2×20 mL), saturated NaCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 (anhydrous)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
was obtained on the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |